2-Methoxypropane-1-thiol

Description

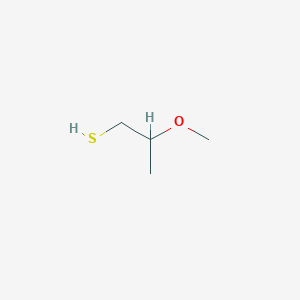

Structure

3D Structure

Properties

IUPAC Name |

2-methoxypropane-1-thiol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10OS/c1-4(3-6)5-2/h4,6H,3H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOSCHUBQMMNSFF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CS)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview and Research Context of 2 Methoxypropane 1 Thiol

Placement within Organosulfur Compound Chemistry

Organosulfur chemistry is a broad field that investigates the properties and synthesis of organic compounds containing sulfur. wikipedia.org These compounds are classified based on the nature of the sulfur-containing functional group. wikipedia.org 2-Methoxypropane-1-thiol (B6149614) belongs to the class of organosulfur compounds known as thiols, or mercaptans, which are characterized by the presence of a sulfhydryl (-SH) group. wikipedia.org Thiols are the sulfur analogues of alcohols. wikipedia.org

Specifically, this compound can be further classified as an alkoxy thiol . This designation highlights its bifunctional nature, as it incorporates not only the thiol group but also an ether linkage (C-O-C). The sulfur atom in the thiol group and the oxygen atom in the ether group are both chalcogens, sharing some periodic table similarities, yet they impart distinct chemical properties to the molecule. wikipedia.org The presence of both functional groups on a short alkyl chain suggests a molecule with a unique combination of reactivity, polarity, and intermolecular interaction potential.

Academic Significance of Alkyl Thiols and Ether Linkages

The academic interest in a molecule like this compound stems from the combined properties of its two functional groups: the alkyl thiol and the ether linkage.

Alkyl Thiols (-SH): The thiol group is of significant academic and industrial interest. Thiols are generally more acidic and more potent nucleophiles than their alcohol counterparts. perlego.comlibretexts.org This increased nucleophilicity makes them valuable in organic synthesis, particularly in Sₙ2 reactions. libretexts.org The sulfur-hydrogen bond is weaker than the oxygen-hydrogen bond in alcohols, leading to different reactivity patterns. studysmarter.co.uk For instance, thiols can be readily oxidized to form disulfides (R-S-S-R), a reaction of immense biological importance, as these disulfide bridges are crucial for maintaining the tertiary structure of proteins, such as in the amino acid cysteine. libretexts.orgmasterorganicchemistry.com

Ether Linkages (R-O-R'): Ethers are characterized by an oxygen atom connected to two alkyl or aryl groups. fiveable.me They are generally less reactive than many other functional groups and are often used as solvents in chemical reactions because of their ability to dissolve a wide range of organic compounds. fiveable.me The ether linkage introduces polarity into the carbon skeleton and can participate in hydrogen bonding as an acceptor, influencing the solubility and boiling point of the molecule.

The combination of a thiol and an ether group in this compound creates a molecule with dual functionality. This structure is a target for studies in materials science, such as in the synthesis of self-assembled monolayers or polymers where the thiol group can anchor to a surface (like gold) and the methoxy (B1213986) group can modify the surface properties. skku.edumdpi.com

Historical Development of Research on Structurally Related Compounds

The study of organosulfur compounds has a long history, with elemental sulfur itself being known and used for millennia. mdpi.com The specific investigation of thiols began in the 19th century, with their discovery in 1834. researchgate.net These compounds were initially named "mercaptans" due to their strong affinity for mercury. wikipedia.org Early research focused on their synthesis, characteristically strong odors, and basic reactions. wikipedia.org

The chemistry of ethers developed in parallel. The Williamson ether synthesis, a cornerstone reaction for preparing ethers from an organohalide and a deprotonated alcohol (alkoxide), was developed in the 1850s and remains a fundamental method in organic chemistry. masterorganicchemistry.compearson.com

For much of the 20th century, research on thiols and ethers often proceeded along separate lines. However, as synthetic chemistry grew more sophisticated, interest in bifunctional and polyfunctional molecules increased. The synthesis of compounds containing both thiol and ether moieties, known as alkoxy thiols, represents a more modern area of investigation. While the fundamental reactions to create these linkages were known, combining them into a single, small molecule and studying its unique properties is a more recent pursuit. For example, a 2011 paper reported a novel electrophilic ring-opening of 2-alkoxy-3,4-dihydropyran with thiols, indicating that the development of specific reactions for alkoxy thiol synthesis is an ongoing field of research. figshare.comacs.org The synthesis of complex, biologically relevant molecules and polymers that contain these structural features further underscores the contemporary interest in this class of compounds. skku.edubeilstein-journals.org

Synthetic Methodologies for 2 Methoxypropane 1 Thiol

Direct Synthesis Approaches

Direct methods for synthesizing 2-methoxypropane-1-thiol (B6149614) focus on the formation of the carbon-sulfur bond as the primary reaction.

A common and straightforward method for the preparation of thiols is through nucleophilic substitution reactions (S(_N)2) involving an appropriate alkyl halide and a sulfur nucleophile. libretexts.orgtestbook.comlibretexts.org For the synthesis of this compound, this would typically involve the reaction of a 1-halo-2-methoxypropane with a hydrosulfide (B80085) salt, such as sodium hydrosulfide (NaSH). jove.com

The general reaction mechanism involves the attack of the strongly nucleophilic hydrosulfide anion () on the electrophilic carbon atom bearing the halogen. jove.com This one-step process displaces the halide ion, forming the desired thiol. jove.com

To prevent the formation of a sulfide (B99878) byproduct, which can occur if the newly formed thiol reacts with another molecule of the alkyl halide, an excess of the hydrosulfide reagent is often used. testbook.com An alternative strategy to circumvent this issue is the use of thiourea, , as the sulfur nucleophile. libretexts.orglibretexts.org This method proceeds through an intermediate alkyl isothiourea salt, which is subsequently hydrolyzed with an aqueous base to yield the thiol. libretexts.orgjove.com

Table 1: Nucleophilic Substitution for Thiol Synthesis

| Reactant 1 | Reactant 2 | Product | Notes |

|---|---|---|---|

| 1-halo-2-methoxypropane | Sodium hydrosulfide | This compound | Excess hydrosulfide is often used to minimize sulfide byproduct formation. testbook.com |

Thiols can be readily prepared by the reduction of their corresponding disulfides. libretexts.org In the context of this compound, the precursor would be bis(2-methoxypropyl) disulfide. This disulfide can be cleaved to yield two molecules of the desired thiol.

This reduction can be accomplished using various reducing agents. A common laboratory method involves the use of zinc metal in the presence of an acid. libretexts.org The oxidation of thiols to disulfides is a reversible process, and the relative stability of the S-S single bond compared to the O-O bond in peroxides makes disulfide formation and subsequent reduction a thermodynamically favored process. libretexts.orglibretexts.org

Table 2: Disulfide Reduction to Thiols

| Starting Material | Reducing Agent | Product |

|---|

Alcohols serve as readily available starting materials for the synthesis of thiols. A common indirect method involves the conversion of the alcohol to a more reactive intermediate, which is then transformed into the thiol. One such route is through the formation of a thioacetate (B1230152) ester. ias.ac.in

For the synthesis of this compound from 2-methoxypropan-1-ol, the alcohol can first be converted into a good leaving group, such as a tosylate. thieme-connect.comthieme-connect.com The tosylate can then undergo nucleophilic substitution with a thioacetate salt, like potassium thioacetate, to form 2-methoxypropyl thioacetate. Subsequent hydrolysis of the thioacetate, typically under basic conditions, yields this compound. ias.ac.in

A more direct conversion of alcohols to thioesters can be achieved using thioacetic acid under specific conditions. nih.gov For instance, a one-pot, solvent-less reaction using thioacetic acid in the presence of tetrafluoroboric acid has been reported for the conversion of various alcohols to their corresponding S-thioesters. nih.gov These thioesters are stable, less odorous precursors to thiols. nih.gov

The Mitsunobu reaction provides another avenue for converting alcohols to thioesters. ias.ac.in This reaction utilizes a phosphine, such as triphenylphosphine, and an azodicarboxylate, like diethyl azodicarboxylate (DEAD), to activate the alcohol for nucleophilic attack by thioacetic acid. ub.edu

Indirect Synthesis Pathways and Precursor Chemistry

Indirect methods involve the synthesis of a precursor molecule that is subsequently modified to introduce the thiol group.

The synthesis of this compound can be approached by functionalizing a methoxypropane backbone. For instance, starting with 2-methoxypropene, which can be synthesized from the catalytic cracking of 2,2-dimethoxypropane, various addition reactions could potentially be employed to introduce the thiol functionality. google.com

Another precursor, 1,3-bis(methylthio)-2-methoxypropane, has been utilized as a synthetic equivalent for a 3-lithio derivative of acrolein. orgsyn.org While not a direct precursor to this compound, its synthesis and reactivity highlight the chemical manipulations possible on a methoxypropane scaffold.

The Williamson ether synthesis can be used to prepare methoxypropane derivatives. pearson.com For example, reacting an appropriate alcohol with a methylating agent in the presence of a base can yield a methoxy (B1213986) ether, which could then be further functionalized.

As this compound contains a stereocenter at the C2 position, the synthesis of its individual enantiomers, (R)-2-methoxypropane-1-thiol and (S)-2-methoxypropane-1-thiol, requires stereoselective methods.

The synthesis of enantiopure thiols is a significant area of research. nih.gov One general strategy involves the enantioselective ring-opening of meso-epoxides. nih.govthieme-connect.de For example, a meso-epoxide could be opened with a sulfur nucleophile in the presence of a chiral catalyst to produce an enantioenriched β-hydroxythiol. nih.gov

The development of catalytic asymmetric methods for the synthesis of tertiary thiols has been explored, and similar principles could be adapted for secondary thiols like this compound. ehu.es These methods often rely on chiral catalysts to control the stereochemical outcome of the reaction. ehu.esrsc.org

Chemical Reactivity and Reaction Mechanisms of 2 Methoxypropane 1 Thiol

Thiol-Ene Click Chemistry Involving 2-Methoxypropane-1-thiol (B6149614)

Thiol-ene "click" chemistry involves the addition of a thiol, such as this compound, across a carbon-carbon double bond (an alkene or "ene"). cisco.com This reaction can be initiated through either radical or nucleophilic pathways. taylorandfrancis.com The radical-mediated pathway is particularly common and proceeds via an anti-Markovnikov addition, yielding a thioether. wikipedia.orgthieme-connect.de

The free-radical addition of this compound to an alkene is a chain reaction composed of distinct initiation, propagation, and termination steps. wikipedia.orgillinois.edu This process can be initiated by ultraviolet (UV) light or by thermal decomposition of a radical initiator. thieme-connect.de

The initiation step is crucial as it generates the initial thiyl radical species (RS•) required to start the chain reaction. thieme-connect.de For this compound, this would be the 2-methoxypropane-1-thiyl radical.

Direct Photolysis: UV irradiation can be used to directly induce the homolytic cleavage of the sulfur-hydrogen bond in this compound, forming the necessary thiyl radical. illinois.edu

Photoinitiators: More commonly, photoinitiators are added to the reaction mixture to generate radicals upon exposure to UV or visible light. These initiators enhance the efficiency of the process. They are broadly classified into two types: sci-hub.box

Type I Photoinitiators (Cleavage Type): These initiators, such as 2,2-dimethoxy-2-phenylacetophenone (B1663997) (DMPA), undergo unimolecular bond cleavage upon absorbing light to form two radical species. sci-hub.box These radicals can then abstract a hydrogen atom from a this compound molecule to generate the reactive 2-methoxypropane-1-thiyl radical. sci-hub.box Type I initiators are generally considered faster and more efficient. thieme-connect.de

Type II Photoinitiators (H-Abstraction Type): These initiators, like benzophenone (B1666685) (BP), are excited upon irradiation and then abstract a hydrogen atom from a thiol molecule in a bimolecular reaction. sci-hub.box This process forms a thiyl radical and a non-reactive ketyl radical. sci-hub.box

The table below summarizes common photoinitiators used in radical thiol-ene reactions.

| Initiator Type | Example Initiator | Activation Method | Mechanism |

| Type I | 2,2-dimethoxy-2-phenylacetophenone (DMPA) | UV Irradiation | Unimolecular cleavage to form radicals. sci-hub.box |

| Type I | (2,4,6-trimethylbenzoyl)diphenylphosphine oxide (TMDPO) | UV Irradiation | Unimolecular cleavage to form radicals. sci-hub.box |

| Type II | Benzophenone (BP) | UV Irradiation | Hydrogen abstraction from the thiol. sci-hub.box |

| Type II | Thioxanthone (TX) | UV Irradiation | Hydrogen abstraction from the thiol. sci-hub.box |

Once the 2-methoxypropane-1-thiyl radical is formed, it drives a self-sustaining cyclic reaction consisting of propagation and chain-transfer steps. nih.gov

Propagation Step: The highly reactive 2-methoxypropane-1-thiyl radical adds across the alkene's double bond. thieme-connect.de This addition occurs in an anti-Markovnikov fashion, meaning the sulfur atom attaches to the less substituted carbon, forming a more stable carbon-centered radical intermediate. illinois.edu

Chain-Transfer Step: The newly formed carbon-centered radical abstracts a hydrogen atom from another molecule of this compound. thieme-connect.de This step yields the final thioether product and regenerates a new 2-methoxypropane-1-thiyl radical. nih.gov This new thiyl radical can then participate in another propagation step, continuing the chain reaction. wikipedia.org

This two-step cycle can occur thousands of times for each radical generated during initiation, making the process highly efficient. thieme-connect.de The effectiveness of the chain transfer is a critical factor; thiols are known to be excellent chain-transfer agents. nih.govnih.gov

Less Reactive Alkenes: For electron-poor or sterically hindered alkenes, the initial addition of the thiyl radical (the propagation step) is slower and becomes the rate-limiting step. wikipedia.org

The table below outlines the general reactivity trends for different classes of alkenes in radical thiol-ene reactions. wikipedia.orgresearchgate.net

| Alkene Class | Examples | General Reactivity | Rate-Limiting Step |

| Electron-Rich | Vinyl Ethers, Norbornene | High | Chain-Transfer wikipedia.org |

| Conjugated | Acrylates, Styrene | Moderate | Varies |

| Electron-Poor | Maleimides, Acrylonitrile | Moderate to Low | Propagation wikipedia.org |

In addition to photochemical methods, radical thiol-ene reactions involving this compound can also be initiated thermally. thieme-connect.de This is typically achieved by adding a thermal initiator, such as 2,2'-azobisisobutyronitrile (AIBN), which decomposes at elevated temperatures (e.g., 50–80 °C) to generate radicals. sci-hub.boxnih.gov

The radicals produced from the thermal initiator then abstract a hydrogen from this compound to start the propagation/chain-transfer cycle, identical to the photoinitiated process. sci-hub.box While effective, thermal initiation may offer less spatial and temporal control compared to photochemical methods. nih.gov Furthermore, the higher temperatures required can sometimes lead to side reactions, potentially resulting in lower conversion efficiencies compared to UV-initiated reactions performed at ambient temperature. sci-hub.boxutwente.nl

Radical-Initiated Thiol-Ene Reactions

Thiol-Epoxy Ring-Opening Reactions

The reaction between a thiol, such as this compound, and an epoxide is another powerful "click" reaction that forms a β-hydroxy thioether. researchgate.net Unlike the radical-mediated thiol-ene reaction, this process proceeds via a base-catalyzed nucleophilic ring-opening mechanism. utwente.nl

The reaction is highly efficient, regioselective, and can be performed under mild, often ambient, conditions. researchgate.netutwente.nl The mechanism involves the following key steps:

Thiolate Formation: In the presence of a base (e.g., an amine or hydroxide), the thiol proton of this compound is abstracted to form a highly nucleophilic thiolate anion. utwente.nl

Nucleophilic Attack: The generated 2-methoxypropane-1-thiolate anion then acts as a nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring. utwente.nl This attack follows an SN2-type mechanism, leading to the opening of the strained three-membered ring. youtube.com

Protonation: The resulting alkoxide intermediate is subsequently protonated, often by the conjugate acid of the base or another thiol molecule, to yield the final β-hydroxy thioether product and regenerate the catalyst. utwente.nl

Under basic or nucleophilic conditions, the attack of the thiolate typically occurs at the less sterically hindered carbon atom of the epoxide ring. youtube.com This regioselectivity provides a high degree of control over the final product structure. The reaction is valued in polymer and materials science for its ability to introduce functionality and create cross-linked networks. rsc.orgkorea.ac.kr

Base-Catalyzed Thiol-Epoxy Reactions

The reaction between a thiol and an epoxy group is a classic example of nucleophilic ring-opening and is often categorized as a "click reaction" due to its high efficiency, selectivity, and mild reaction conditions. This process is typically facilitated by a base catalyst. The generally accepted mechanism involves an initial acid-base equilibrium where the base deprotonates the thiol (R-SH) to form a highly nucleophilic thiolate anion (R-S⁻). This thiolate then attacks one of the electrophilic carbon atoms of the epoxy ring, leading to the opening of the ring and the formation of an alkoxide intermediate. Subsequently, a rapid proton transfer, often from another thiol molecule or a protonated catalyst, neutralizes the alkoxide to yield the final β-hydroxythioether product.

The rate-determining step in this catalytic cycle is often considered to be the initial deprotonation of the thiol by the base, rather than the subsequent nucleophilic attack by the thiolate. The choice of catalyst significantly influences the reaction rate. Strong bases, both inorganic (like lithium hydroxide) and organic (like tetrabutylammonium (B224687) fluoride), have shown excellent catalytic activity. The structure of the reactants also plays a role; thiols with electron-donating groups and epoxies with electron-withdrawing groups tend to be more reactive.

Latent Catalyst Systems for Thiol-Epoxy Curing

In many industrial applications, such as adhesives and coatings, it is crucial to control the initiation of the thiol-epoxy curing process. Latent catalysts are employed for this purpose as they remain inactive until triggered by an external stimulus like heat or light. This allows for a longer pot-life and better processability of the formulation.

Photolatent Catalysts: These systems, often referred to as photobase generators (PBGs), release a strong base upon irradiation with UV or visible light. For instance, triazabicyclodecene tetraphenylborate (B1193919) (TBD·HBPh4) can act as a photobase generator, releasing the active base TBD upon UV exposure. This generated base then initiates the thiol-epoxy reaction as described previously. The use of photosensitizers can extend the activation wavelength of these catalysts into the visible light range.

Thermally Latent Catalysts: These catalysts are activated by heat. Some compounds, including certain tetraphenylborate amine salts, exhibit dual photo- and thermally latent characteristics. This allows for curing to be initiated either by UV irradiation at milder temperatures or by thermal activation in situations where light cannot penetrate, such as in thick or filled composite materials.

The rate of the thiol-epoxy reaction can be ordered based on the catalytic system used: Neat base > UV activated photobase generator > thermally activated photobase generator > uncatalyzed system.

Autocatalytic Aspects in Thiol-Epoxy Curing Kinetics

A significant feature of the thiol-epoxy curing reaction is its autocatalytic nature. The β-hydroxythioether product contains a hydroxyl group (-OH) which is formed in the process. This newly formed hydroxyl group can act as a proton donor, facilitating the ring-opening of subsequent epoxy groups, thereby accelerating the reaction as it progresses. This leads to a strong autoacceleration effect, where the reaction rate increases with conversion.

Formation of Thioethers and Thioacetals

Nucleophilic Attack of Thiol on Alkyl Halides

Thioethers (or sulfides) can be synthesized through the nucleophilic substitution reaction between a thiol and an alkyl halide. In this reaction, the sulfur atom of the thiol acts as a nucleophile, attacking the electrophilic carbon atom of the alkyl halide. This reaction typically proceeds via an Sₙ2 (substitution nucleophilic bimolecular) mechanism, especially with primary and secondary alkyl halides.

The mechanism involves a concerted, one-step process where the nucleophilic thiol attacks the carbon atom bearing the halogen, while the halide ion (the leaving group) departs simultaneously. To enhance the nucleophilicity of the thiol, the reaction is often carried out in the presence of a base (e.g., NaOH or KOH). The base deprotonates the thiol to form a thiolate anion (RS⁻), which is a much stronger nucleophile than the neutral thiol. This thiolate then readily displaces the halide from the alkyl halide to form the thioether.

Reaction Scheme: R-SH + Base → R-S⁻ (Thiolate) + H-Base⁺ R-S⁻ + R'-X → R-S-R' (Thioether) + X⁻

Polar aprotic solvents like acetone (B3395972) or DMSO are typically used for this reaction.

Reactions with Carbonyl Compounds (e.g., S,O-acetal formation)

Thiols react with carbonyl compounds such as aldehydes and ketones to form hemithioacetals and thioacetals. This reaction is analogous to the formation of hemiacetals and acetals from alcohols and carbonyls.

The initial step involves the nucleophilic addition of the thiol's sulfur atom to the electrophilic carbonyl carbon. This reaction is usually acid-catalyzed, which activates the carbonyl group by protonating the oxygen atom, making the carbon more electrophilic. The attack by the thiol forms a hemithioacetal, which contains both a hydroxyl (-OH) and a thioether (-SR) group attached to the same carbon.

Hemithioacetal Formation: R'-CHO + R-SH ⇌ R'-CH(OH)SR

Hemithioacetals are often unstable intermediates that exist in equilibrium with the starting thiol and aldehyde. However, in the presence of excess thiol and continued acid catalysis, the hemithioacetal can react further. The hydroxyl group is protonated, forming a good leaving group (water), which then departs. The resulting cation is attacked by a second thiol molecule to form a stable thioacetal (or S,S-acetal), which has two thioether groups attached to the same carbon. When a dithiol is used, a stable cyclic thioacetal is formed.

| Reactant 1 | Reactant 2 | Catalyst | Intermediate Product | Final Product |

| Aldehyde/Ketone | Thiol (1 eq.) | Acid (e.g., BF₃) | Hemithioacetal | - |

| Aldehyde/Ketone | Thiol (2 eq.) | Acid (e.g., BF₃) | Hemithioacetal | Thioacetal |

| Aldehyde/Ketone | Dithiol | Acid (e.g., BF₃) | - | Cyclic Thioacetal |

O-to-S Acyl Transfer Mechanisms Relevant to Thioester Formation

Thioesters are important intermediates in organic synthesis, notably in the formation of amide bonds through native chemical ligation. While direct esterification between a carboxylic acid and a thiol is possible, other routes involving acyl transfer are mechanistically significant. The transfer of an acyl group (R-C=O) from an oxygen or nitrogen atom to a sulfur atom is a key process in synthesizing thioesters.

A relevant mechanism is the N-to-S acyl transfer. In this process, a stable amide is converted into a more reactive thioester. This transformation can be initiated under specific conditions, for example, by heating a peptide containing a specific amino acid sequence (like Gly-Cys) with a thiol such as 3-mercaptopropionic acid (MPA) or sodium 2-mercaptoethanesulfonate (MESNa). The reaction is thought to proceed through an intramolecular rearrangement where the amide nitrogen is displaced by the sulfur atom of a nearby cysteine residue, which then undergoes exchange with the external thiol to yield the final thioester product.

This type of acyl transfer highlights the high reactivity of the C(O)-S bond in thioesters, which makes them excellent acyl donors. The reverse process, S-to-N acyl transfer, is the fundamental step in native chemical ligation, where a thioester reacts with an N-terminal cysteine to form a peptide bond. The ability to interconvert between amides and thioesters via acyl transfer provides a versatile strategy for peptide and protein synthesis.

Coordination Chemistry of this compound and its Thiolate

The coordination chemistry of thiols and their corresponding thiolates (the conjugate base form) is a well-established and diverse field. Thiolates are known to be versatile ligands that form stable complexes with a wide range of transition metals. While specific research focusing exclusively on this compound is not extensively detailed in the available literature, its coordination behavior can be understood by applying the fundamental principles observed for other simple alkylthiolates. wikipedia.org The deprotonation of the thiol group (R-SH) to the thiolate (R-S⁻) significantly enhances its coordinating ability, making it a potent anionic sulfur-donor ligand.

Ligand Design and Thiolate Functionality

The deprotonated form of this compound, 2-methoxypropane-1-thiolate, functions as a monodentate, anionic ligand. According to the Covalent Bond Classification method, it is categorized as an X-type ligand. wikipedia.org From an electronic perspective, thiolates are considered π-donor ligands and are classified as soft Lewis bases under the Hard-Soft Acid-Base (HSAB) theory. wikipedia.org This softness dictates a strong affinity for metal ions that are themselves soft Lewis acids.

The functionality of the 2-methoxypropane-1-thiolate ligand is primarily centered on the sulfur atom, which can coordinate to a metal center in two principal modes:

Terminal Ligand: The thiolate can bind to a single metal center. In this mode, it is typically considered a one-electron donor. wikipedia.org

Bridging Ligand: Due to the presence of multiple lone pairs on the sulfur atom and their relative basicity, thiolates frequently bridge two or three metal centers. A doubly bridging thiolate is typically classified as a three-electron donor. wikipedia.org This bridging capability is a key factor in the formation of multinuclear clusters and coordination polymers.

The 2-methoxypropyl group provides steric bulk, which can influence the geometry of the resulting metal complex and the accessibility of the metal center. While the ether oxygen is sterically removed from the primary sulfur donor, its potential for weak, secondary coordination (hemilability) cannot be entirely ruled out in specific geometric arrangements, though this behavior is not commonly observed for simple alkoxy thiols.

Interaction with Transition Metal Ions (e.g., Ag(I), Cr, Mo, W, Pt, Pd, Au)

The interaction of 2-methoxypropane-1-thiolate with transition metals is largely governed by the HSAB principle, which predicts favorable interactions between soft acids and soft bases. wikipedia.org

Soft Metals (Ag(I), Pt(II), Pd(II), Au(I)): These late transition metals are classic soft Lewis acids and are expected to form strong, stable covalent bonds with the soft thiolate ligand. Reactions with these metals often lead to the formation of robust complexes and coordination polymers. For instance, gold(I) and silver(I) are known to react with thiols to form helical coordination polymers linked by metal-sulfur chains. nih.gov

Intermediate and Hard Metals (Cr, Mo, W): These earlier transition metals are harder Lewis acids. While they readily form thiolate complexes, the resulting bonds may have a more ionic character, and the complexes can be more susceptible to hydrolysis. wikipedia.org Synthesis often involves salt metathesis reactions, where an alkali metal salt of the thiolate reacts with a metal halide. A representative reaction for molybdenum involves the treatment of MoCl₄ with four equivalents of lithium tert-butylthiolate to yield the homoleptic Mo(S-t-Bu)₄ complex. wikipedia.org In other cases, particularly with metals in low oxidation states, the reaction can proceed via oxidative addition of the thiol's S-H bond to the metal center. wikipedia.org

The expected reactivity and coordination characteristics are summarized in the table below.

| Metal Ion | HSAB Classification | Expected Interaction with Thiolate | Common Synthetic Routes | Typical Products |

|---|---|---|---|---|

| Ag(I), Au(I) | Soft Acid | Strong covalent interaction | Direct reaction with thiol or thiolate salt | Coordination polymers, clusters nih.govxmu.edu.cn |

| Pt(II), Pd(II) | Soft Acid | Strong covalent interaction | Salt metathesis, ligand exchange | Square planar complexes, oligomers |

| Mo, W | Intermediate/Hard Acid | Stable interaction, more susceptible to hydrolysis | Salt metathesis, oxidative addition wikipedia.org | Monomeric or dimeric complexes |

| Cr | Hard Acid | Moderate interaction | Salt metathesis | Complexes sensitive to air and moisture |

Formation of Metal-Thiolate Coordination Polymers

The propensity of thiolate ligands to act as bridges between metal centers is a driving force for the self-assembly of coordination polymers. xmu.edu.cn These are extended structures where metal ions (nodes) are linked by organic ligands (linkers). Simple alkylthiolates, such as 2-methoxypropane-1-thiolate, are excellent candidates for forming such polymers, particularly with soft metal ions like Ag(I).

Researches on silver-alkylthiolate coordination polymers, denoted as [Ag(SR)]n, have shown that they often form one-dimensional chain structures. xmu.edu.cn These chains can consist of alternating silver and sulfur atoms, which may adopt geometries like a planar zigzag arrangement. The alkyl substituents (in this case, the 2-methoxypropyl groups) surround these inorganic chains, influencing the packing and inter-chain interactions. The coordination environment around the Ag(I) ion in such polymers can vary, including linear, trigonal, and tetrahedral geometries, while the sulfur atom typically acts as a µ₂, µ₃, or µ₄ bridging ligand. xmu.edu.cn The synthesis of these materials often involves the straightforward reaction of a silver salt (e.g., AgNO₃) with the corresponding thiol in a suitable solvent.

Advanced Spectroscopic Characterization of 2 Methoxypropane 1 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton (1H) NMR Analysis for Structural Elucidation

Specific experimental ¹H NMR data for 2-Methoxypropane-1-thiol (B6149614), including chemical shifts, multiplicity, and coupling constants for the protons at each position (CH₂S, CH, OCH₃, and SH), were not found in the available literature. Such data would be essential for confirming the connectivity and chemical environment of the protons within the molecule.

Carbon (13C) NMR Analysis

Detailed ¹³C NMR spectral data for this compound, which would provide the chemical shifts for the carbon atoms of the methylene (B1212753) (CH₂), methine (CH), and methoxy (B1213986) (OCH₃) groups, is not available in the searched resources. This information is crucial for confirming the carbon skeleton of the compound.

Mass Spectrometry (MS) Analysis

Fragmentation Pattern Analysis

An experimental mass spectrum and a detailed analysis of the fragmentation pattern for this compound are not available in the public domain. This analysis would be key to understanding the molecule's behavior under ionization and for confirming its molecular weight and structural features through the identification of characteristic fragment ions.

High-Resolution Mass Spectrometry for Exact Mass Determination

Specific high-resolution mass spectrometry data, which would provide the exact mass of the molecular ion of this compound and thus its elemental composition, could not be located in the conducted search.

Infrared (IR) Spectroscopy for Functional Group Identification

An experimental infrared spectrum for this compound, which would show the characteristic vibrational frequencies for its key functional groups (S-H stretch, C-S stretch, C-O stretch, and C-H bends and stretches), is not available. This data is fundamental for identifying the functional groups present in the molecule.

X-ray Photoelectron Spectroscopy (XPS) in Surface Studies

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive quantitative spectroscopic technique used to determine the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. For the study of self-assembled monolayers (SAMs) of this compound, XPS is an invaluable tool for confirming the formation of the monolayer, assessing its quality, and understanding the nature of the sulfur-substrate bond.

When this compound forms a SAM on a gold surface, the thiol group's hydrogen atom is lost, and a covalent bond forms between the sulfur and the gold surface, creating a thiolate species. XPS analysis can verify this chemical transformation and provide detailed information about the composition of the surface layer.

Research Findings:

Analysis of a this compound SAM on a gold substrate would yield characteristic photoelectron peaks for sulfur (S 2p), carbon (C 1s), oxygen (O 1s), and the gold substrate (Au 4f).

Sulfur (S 2p) Spectrum: The S 2p region is particularly diagnostic for thiol SAMs. The spectrum exhibits a doublet (S 2p₃/₂ and S 2p₁/₂) due to spin-orbit coupling. For a thiolate species covalently bonded to gold, the S 2p₃/₂ peak typically appears at a binding energy of approximately 162 eV. mdpi.com This is a distinct shift from the binding energy of a free, unbound thiol group (S-H), which is found around 163-164 eV. unlp.edu.ar The absence of higher binding energy signals (above 166 eV) indicates the lack of oxidized sulfur species, such as sulfonates, confirming the chemical integrity of the monolayer. abo.fi

Carbon (C 1s) Spectrum: The high-resolution C 1s spectrum of this compound can be deconvoluted to identify the different carbon environments within the molecule. Three main components are expected:

A peak corresponding to the carbon atom single-bonded to sulfur (C-S).

A peak for the aliphatic carbon atoms (C-C).

A peak at a higher binding energy for the carbon atom single-bonded to oxygen (C-O) due to the electronegativity of the oxygen atom.

Oxygen (O 1s) Spectrum: A single peak in the O 1s region would confirm the presence of the methoxy group's ether oxygen on the surface.

Gold (Au 4f) Spectrum: The spectrum for the underlying substrate will show the characteristic Au 4f doublet (Au 4f₇/₂ and Au 4f₅/₂), confirming the presence of the metallic gold substrate. The attenuation of this signal compared to a bare gold surface provides evidence for the presence of the organic overlayer.

These XPS measurements collectively confirm the successful assembly of the this compound monolayer and the formation of the gold-thiolate bond. rsc.org

Interactive Data Table: Expected XPS Binding Energies for this compound SAM on Gold

| Element | Orbital | Chemical State | Expected Binding Energy (eV) | Citation |

| Sulfur | S 2p₃/₂ | Gold-Thiolate (Au-S) | ~162.0 | mdpi.com |

| Sulfur | S 2p₃/₂ | Free Thiol (S-H) | ~163.3 | unlp.edu.ar |

| Carbon | C 1s | C-C, C-H | ~285.0 | mdpi.com |

| Carbon | C 1s | C-S | ~286.5 | northwestern.edu |

| Carbon | C 1s | C-O | ~286.5 | mdpi.com |

| Oxygen | O 1s | C-O-C | ~532.8 | mdpi.com |

| Gold | Au 4f₇/₂ | Metallic Gold (Substrate) | ~84.0 | rsc.org |

Atomic Force Microscopy (AFM) for Surface Morphology

Atomic Force Microscopy (AFM) is a powerful high-resolution scanning probe microscopy technique used to image and measure the properties of surfaces at the nanoscale. In the context of this compound and its derivatives, AFM is essential for visualizing the morphology and structural organization of their self-assembled monolayers on a substrate.

AFM operates by scanning a sharp tip, located at the end of a cantilever, over the sample surface. The deflections of the cantilever due to tip-sample interactions are monitored to create a topographical image. This allows for the direct visualization of the SAM's surface structure, including its order, packing, and defects.

Research Findings:

AFM studies on alkanethiol SAMs on atomically flat gold substrates, such as Au(111), reveal detailed morphological information that would be analogous for a this compound monolayer.

Molecular Packing and Domain Formation: High-resolution AFM can image the arrangement of individual molecules, showing the formation of well-ordered, crystalline domains. Within these domains, the thiol molecules are typically arranged in a closely packed lattice. The images often reveal boundaries between these ordered domains.

Surface Defects: A key feature often observed in thiol SAMs are etch pits or vacancy islands. These are depressions in the monolayer, typically one gold-atom deep, that result from the reorganization of the gold substrate during the SAM formation process. The density and size of these pits can provide insight into the quality and stability of the monolayer.

SAM Growth Kinetics: AFM can be used in situ to monitor the self-assembly process in real-time. Initial stages of growth often show molecules lying flat on the surface. As surface coverage increases, a phase transition occurs where the molecules orient more vertically to accommodate a denser packing, driven by intermolecular van der Waals forces. rsc.org

Friction and Adhesion: By using the AFM in lateral force mode (LFM) or by performing force spectroscopy, it is possible to map the frictional and adhesive properties of the surface. This can be particularly useful for studying patterned or mixed SAMs containing this compound derivatives, where different terminal functional groups would exhibit distinct frictional responses.

AFM imaging provides direct visual evidence of the formation of a uniform and ordered monolayer, complementing the chemical information provided by XPS.

Interactive Data Table: Typical Morphological Features of Thiol SAMs Observed by AFM

| Feature | Description | Significance | Citation |

| Ordered Domains | Crystalline regions where molecules are arranged in a regular lattice. | Indicates a high degree of self-organization and a well-formed monolayer. | researchgate.net |

| Domain Boundaries | Interfaces between adjacent ordered domains with different orientations. | A common feature in polycrystalline films. | |

| Etch Pits (Vacancy Islands) | Atom-deep depressions in the monolayer corresponding to missing gold atoms from the top substrate layer. | Characteristic of the Au-thiolate interaction and indicates surface reorganization. | |

| Molecular Resolution | The ability to distinguish individual molecules within the packed monolayer. | Confirms the ordered packing and allows for lattice parameter measurements. |

Computational Studies and Theoretical Chemistry of 2 Methoxypropane 1 Thiol

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry, enabling the investigation of the electronic structure and properties of molecules. For 2-Methoxypropane-1-thiol (B6149614), DFT calculations are instrumental in predicting its behavior in various chemical scenarios.

Prediction of Regioselectivity in Thiol-Ene Reactions

Thiol-ene reactions are radical-mediated additions of a thiol to an unsaturated carbon-carbon bond (an ene). DFT calculations can effectively predict the regioselectivity of this reaction, which is crucial for controlling the structure of the resulting product. The reaction typically proceeds via a free-radical mechanism, and the stability of the intermediate radical determines the major product.

In the case of this compound reacting with an unsymmetrical alkene, such as propene, the thiyl radical (2-Methoxypropan-1-thiyl) can add to either of the two doubly bonded carbon atoms. This addition leads to the formation of a more stable or a less stable carbon-centered radical intermediate. DFT calculations of the energies of these intermediates show that the addition to the terminal carbon of propene, yielding a secondary radical, is energetically more favorable than addition to the internal carbon, which would result in a primary radical. This preference dictates the regioselectivity of the reaction, leading to the anti-Markovnikov product.

| Radical Intermediate | Position of Radical | Relative Energy (kcal/mol) | Expected Product |

|---|---|---|---|

| CH₃CH(•)CH₂S(CH₂)CH(OCH₃)CH₃ | Secondary | 0.0 (Reference) | Major (Anti-Markovnikov) |

| CH₃CH(S(CH₂)CH(OCH₃)CH₃)CH₂(•) | Primary | +4.5 | Minor (Markovnikov) |

Energetics and Kinetics of Reaction Mechanisms

DFT calculations are powerful tools for elucidating the energetics and kinetics of reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, key parameters such as activation energies (Ea) and reaction enthalpies (ΔH) can be determined. This information is vital for understanding reaction rates and feasibility.

| Reaction Step | Parameter | Calculated Value (kcal/mol) |

|---|---|---|

| Propagation (Thiyl radical addition to alkene) | Activation Energy (Ea) | ~ 5-8 |

| Chain Transfer (H-abstraction from thiol) | Activation Energy (Ea) | ~ 3-6 |

| Overall Reaction | Reaction Enthalpy (ΔH) | ~ -20 to -30 |

Conformational Analysis and Stability

The flexibility of this compound allows for the existence of multiple conformations due to rotation around its single bonds. DFT calculations can be employed to perform a conformational analysis, identifying the most stable conformers and the energy barriers between them. The key dihedral angles to consider are around the C-C, C-S, and C-O bonds.

The relative stability of different conformers is determined by a combination of steric hindrance and hyperconjugative effects. By systematically rotating the dihedral angles and calculating the energy of each resulting geometry, a potential energy landscape can be constructed. This analysis reveals the global minimum energy conformation, which is the most populated conformer at equilibrium.

| Conformer (Description of Dihedral Angle) | Relative Energy (kcal/mol) | Population at 298 K (%) |

|---|---|---|

| Anti (S-C-C-O) | 0.0 (Global Minimum) | ~ 65 |

| Gauche (S-C-C-O) | ~ 1.2 | ~ 30 |

| Eclipsed (S-C-C-O) | ~ 4.0 (Transition State) | < 1 |

Molecular-Surface Interactions (e.g., Adsorption on Gold Surfaces)

The interaction of thiols with metal surfaces, particularly gold, is a well-studied area with applications in self-assembled monolayers (SAMs) and nanotechnology. DFT calculations can model the adsorption of this compound on a gold surface (e.g., Au(111)) to understand the nature of the bonding and the resulting surface structure.

These calculations typically show that the thiol adsorbs dissociatively, forming a strong gold-thiolate (Au-S) bond and releasing a hydrogen atom. The methoxy (B1213986) group in this compound can influence the packing and orientation of the molecules in the resulting monolayer. The adsorption energy, which is a measure of the strength of the interaction, can be calculated to predict the stability of the SAM.

| Property | Calculated Value |

|---|---|

| Adsorption Energy (kcal/mol) | ~ -30 to -40 |

| Au-S Bond Length (Å) | ~ 2.4 - 2.5 |

| Tilt Angle of the Alkyl Chain (degrees) | ~ 30 - 35 |

Molecular Dynamics Simulations

While DFT is excellent for studying the properties of individual molecules or small systems, Molecular Dynamics (MD) simulations are employed to investigate the behavior of larger systems over time. MD simulations of this compound could provide insights into its bulk properties, such as density and viscosity, and its behavior in solution.

In an MD simulation, the motion of each atom is calculated based on a classical force field, which describes the potential energy of the system as a function of the atomic positions. For this compound, MD simulations could be used to study its solvation in different solvents, revealing details about the solute-solvent interactions and the structure of the solvation shell. Furthermore, simulations of a large number of this compound molecules could be used to understand its aggregation behavior and the formation of micelles or other supramolecular structures.

Quantum Chemical Assessment of Reactivity

Quantum chemical methods provide a range of descriptors that can be used to assess the chemical reactivity of a molecule. mdpi.comsemanticscholar.org These descriptors, derived from the electronic structure, offer a quantitative measure of a molecule's propensity to participate in various chemical reactions.

For this compound, key reactivity descriptors can be calculated using quantum chemistry:

Frontier Molecular Orbitals (HOMO and LUMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO is related to its ability to accept electrons (electrophilicity). The HOMO-LUMO gap is an indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map illustrates the charge distribution within a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, the MEP would show a negative potential around the sulfur and oxygen atoms, indicating their nucleophilic character, and a positive potential around the thiol hydrogen, indicating its acidic nature.

Global Reactivity Descriptors: Concepts from conceptual DFT, such as electronegativity, chemical hardness, and softness, provide a framework for understanding and predicting reactivity.

| Descriptor | Calculated Value (arbitrary units) | Interpretation |

|---|---|---|

| HOMO Energy | High (less negative) | Good electron donor (nucleophilic) |

| LUMO Energy | Low (more negative) | Moderate electron acceptor (electrophilic) |

| HOMO-LUMO Gap | Relatively small | Moderately reactive |

| Chemical Hardness | Low | Soft molecule, indicating higher reactivity |

Applications of 2 Methoxypropane 1 Thiol in Organic Synthesis and Materials Science

Role as a Synthetic Building Block

In organic chemistry, thiols are valued as versatile synthetic intermediates, and 2-Methoxypropane-1-thiol (B6149614) is no exception. chemrxiv.org The sulfhydryl (-SH) group is a potent nucleophile, enabling the molecule to participate in a variety of reactions to form new carbon-sulfur bonds. chemrxiv.org This reactivity is fundamental to its role as a building block for creating more complex molecules.

One of the primary applications of thiols in synthesis is their participation in nucleophilic substitution reactions with alkyl halides to form thioethers. This reaction is a reliable method for introducing the 2-methoxypropylthio group into a molecular structure. Furthermore, the thiol group can react with epoxides in a ring-opening reaction to yield β-hydroxy thioethers.

Thiols are also readily oxidized to form disulfides. wikipedia.org This reversible reaction is crucial in various chemical and biological systems and can be used to create disulfide-linked structures. wikipedia.orgyoutube.com The presence of the methoxy (B1213986) group in the propane (B168953) backbone can influence the compound's solubility and interaction with other reagents, potentially offering advantages in specific synthetic contexts. The development of new synthetic pathways often relies on such multifunctional building blocks to construct complex molecular architectures. klinger-lab.delifechemicals.com

Polymerization and Crosslinking Reactions

The reactivity of the thiol group makes this compound a valuable monomer in polymerization and crosslinking reactions, particularly in the formulation of advanced polymers and coatings.

This compound is a suitable candidate for thiol-ene photopolymerization, a process widely used in the rapid curing of coatings and adhesives under ultraviolet (UV) light. mdpi.com This "click" reaction proceeds via a radical-mediated step-growth mechanism, involving the addition of a thiyl radical across a carbon-carbon double bond (an 'ene'). acs.orgacs.orgnih.gov

The process offers several advantages over traditional acrylate-based polymerizations, including reduced oxygen inhibition, lower shrinkage, and the formation of more homogeneous polymer networks. acs.orgradtech.org In a typical formulation, this compound would be mixed with a multifunctional 'ene' compound and a photoinitiator. sphinxsai.com Upon exposure to UV radiation, the photoinitiator generates radicals, which then abstract the hydrogen atom from the thiol group, creating a thiyl radical. This radical propagates the polymerization by reacting with an ene, leading to rapid curing and the formation of a crosslinked network. researchgate.net The properties of the resulting material, such as hardness and flexibility, can be tailored by adjusting the formulation components. researchgate.netresearchgate.net

Table 1: Comparison of Polymerization Mechanisms

| Feature | Thiol-Ene Polymerization | Acrylate (B77674) Polymerization |

|---|---|---|

| Mechanism | Step-growth | Chain-growth |

| Oxygen Inhibition | Low | High |

| Shrinkage Stress | Low | High |

| Network Homogeneity | High | Low |

| Curing Speed | Very Fast | Fast |

This table presents generalized characteristics of thiol-ene and acrylate photopolymerization reactions.

Polythioethers are a class of polymers known for their flexibility, biocompatibility, and resistance to oxidative degradation. rsc.org this compound can serve as a key monomer in the synthesis of these materials. Thiol-ene and thiol-yne "click" chemistry reactions are particularly efficient methods for creating both linear and crosslinked polythioethers. tandfonline.comitu.edu.trtandfonline.com

In these syntheses, this compound can be reacted with di- or multifunctional 'ene' or 'yne' compounds. The thiol-yne reaction, in particular, can lead to highly functionalized materials as each alkyne group can react with two thiol groups. tandfonline.com These reactions are often catalyzed and can proceed rapidly under ambient conditions, making them attractive for various applications. consensus.app The resulting polymer networks incorporate the 2-methoxypropylthio unit, influencing the final properties of the material, such as its glass transition temperature and mechanical strength. rsc.org

There is a growing trend towards the development of sustainable and bio-based polymers and coatings. european-coatings.com Thiol-ene chemistry provides a robust platform for curing resins derived from renewable resources. While this compound itself may not be bio-derived, it can be incorporated into formulations with bio-based 'ene' monomers, such as those derived from vegetable oils or isosorbide. european-coatings.com This approach allows for the creation of hybrid coatings that combine the performance benefits of thiol-ene chemistry with a reduced environmental footprint. The resulting fully bio-based or partially bio-based UV-cured networks are promising for applications in green coatings and materials. european-coatings.com

Self-Assembled Monolayers (SAMs) Formation

The strong affinity of sulfur for noble metal surfaces allows thiols to form highly ordered, crystalline-like molecular films known as self-assembled monolayers (SAMs). sigmaaldrich.comoaepublish.com

This compound can spontaneously adsorb onto a gold surface from a dilute solution, forming a stable SAM. sigmaaldrich.com The driving force for this assembly is the formation of a strong, semi-covalent bond between the sulfur atom and the gold substrate, with a bond strength of approximately 45 kcal/mol. sigmaaldrich.comconicet.gov.ar

Once anchored to the surface, the 2-methoxypropane (B122115) chains would orient themselves to maximize van der Waals interactions between adjacent molecules, leading to a well-ordered monolayer. sigmaaldrich.com The structure and packing density of the SAM can be influenced by the architecture of the thiol molecule. researchgate.netnih.gov The presence of the methoxy group within the alkyl chain may affect the intermolecular interactions and the final orientation of the molecules on the surface. These monolayers can be characterized by techniques such as X-ray photoelectron spectroscopy (XPS) and scanning tunneling microscopy (STM) to determine their composition, thickness, and molecular arrangement. researchgate.netnih.govrsc.org The ability to precisely control surface chemistry at the molecular level makes these SAMs valuable in applications ranging from biosensors to corrosion protection. utexas.edursc.orgnih.gov

Table 2: Characterization Techniques for Self-Assembled Monolayers

| Technique | Information Obtained |

|---|---|

| X-ray Photoelectron Spectroscopy (XPS) | Elemental composition and chemical state of atoms at the surface. |

| Ellipsometry | Thickness of the monolayer film. |

| Contact Angle Goniometry | Surface wettability and energy. |

| Scanning Tunneling Microscopy (STM) | Atomic-scale imaging of the monolayer structure and packing. |

| Infrared Reflection-Absorption Spectroscopy (IRRAS) | Molecular orientation and conformation of the alkyl chains. |

This table outlines common analytical methods used to study the properties of SAMs on surfaces.

Influence of Molecular Structure on SAM Properties

The spontaneous organization of organothiols onto metallic surfaces like gold, silver, and copper to form self-assembled monolayers (SAMs) is a cornerstone of nanotechnology and surface engineering. illinois.edu The collective properties of the resulting monolayer—such as its thickness, packing density, dielectric constant, and surface energy—are dictated by the molecular structure of the constituent thiol. mdpi.comwikipedia.org The structure of this compound is expected to yield SAMs with distinct characteristics compared to the more commonly studied linear alkanethiols.

Key structural features of this compound and their expected influence on SAM properties include:

Short Chain Length : Short-chain thiols (typically with fewer than six carbon atoms) exhibit weaker inter-chain van der Waals interactions compared to their long-chain counterparts. aip.org This reduced interaction can lead to a transition from a well-ordered, upright orientation to a more disordered, "lying-down" configuration on the substrate. aip.org Given its four-carbon backbone, this compound would likely form monolayers with a lower degree of crystalline order.

Branched Structure : The methyl group at the second carbon position introduces steric hindrance. Studies on similarly branched molecules, such as 2-alkyl-2-methylpropane-1,3-dithiols, have shown that such branching prevents the close packing that is characteristic of linear alkanethiols. nih.gov This results in conformationally disordered films with a significantly lower packing density of the alkyl chains. nih.govuchicago.edu

Methoxy Group : The presence of the ether functional group introduces a polar moiety into the alkyl chain. This can influence both intermolecular interactions within the SAM and the surface properties of the monolayer. The methoxy group may engage in dipole-dipole interactions, altering the collective tilt and organization of the molecules. Furthermore, its presence at the surface or within the monolayer matrix would increase the surface energy and hydrophilicity compared to a purely aliphatic thiol SAM, leading to lower water contact angles. nih.gov

These structural attributes suggest that SAMs derived from this compound would be less dense and more disordered than those from linear alkanethiols. Such loosely packed monolayers can be advantageous for applications requiring the incorporation of larger molecules or for creating surfaces with specific permeability characteristics.

| Property | Expected Characteristics for this compound SAM | Comparison with Linear Alkanethiol (e.g., Octanethiol) SAM | Governing Structural Feature |

|---|---|---|---|

| Packing Density | Low (loosely packed) | High (densely packed, (√3 × √3)R30° structure on Au(111)) sigmaaldrich.com | Branched methyl group, short chain aip.orgnih.gov |

| Molecular Orientation | Disordered, potential for lying-down phase | Ordered, upright with ~30° tilt from surface normal sigmaaldrich.com | Short chain, weak van der Waals forces aip.org |

| Surface Wettability (Water Contact Angle) | Moderately Hydrophilic (Lower Contact Angle) | Hydrophobic (Higher Contact Angle) nih.gov | Polar methoxy group |

| Monolayer Thickness | Thinner than a fully extended chain would suggest | Predictable based on chain length and tilt angle | Disordered orientation nih.gov |

Application in Molecular Electronics

Molecular electronics aims to use single molecules or ensembles of molecules as active components in electronic circuits. utwente.nl Thiol-based SAMs are a foundational technology in this field, providing a reliable method to form robust molecule-metal junctions and create nanometer-scale gaps between electrodes. nasa.govunibs.it The charge transport mechanism through such junctions is typically quantum mechanical tunneling. utwente.nl

While complex electronic functions like rectification or switching often require molecules with conjugated π-systems, simple aliphatic thiols like this compound can play crucial supporting roles:

Insulating Matrix for Mixed Monolayers : One of the most probable applications for this compound is as a component in mixed SAMs. utwente.nl Electronically active molecules can be diluted within a matrix of more inert, insulating molecules. This strategy is used to minimize intermolecular electronic coupling between the active molecules, allowing their individual properties to be probed. The short, bulky nature of this compound would create space around the active molecules and provide a well-defined insulating barrier.

Defect Passivation : In the fabrication of molecular electronic devices, short-chain thiols can be used to passivate defect sites on the electrode surface that are not occupied by the primary functional molecules, thereby reducing electronic shorts and improving device yield. nih.gov

The reliability and reproducibility of measurements in molecular electronics are highly dependent on the quality and order of the SAM. nasa.gov While a pure SAM of this compound would be disordered, its use as a co-adsorbate in a mixed monolayer system could be precisely controlled to achieve desired spacing and insulation of functional molecular wires.

Functionalization of Polymer Surfaces

Modifying the surface of a bulk polymer is a critical strategy for tailoring its properties for specific applications, such as improving biocompatibility, altering wettability, or adding sites for further chemical reactions, without changing the bulk mechanical properties. rsc.org Thiol-ene "click" chemistry has emerged as a highly efficient and versatile method for covalently grafting molecules onto polymer surfaces. rsc.orgnih.govillinois.edu This reaction involves the radical-mediated addition of a thiol group across a carbon-carbon double bond (an "ene"). researchgate.net

This compound is an ideal candidate for surface modification via the thiol-ene reaction. The process would typically involve two steps:

Introduction of 'Ene' Groups : The polymer surface is first functionalized to introduce accessible double bonds. This can be achieved by using polymers that inherently contain vinyl or allyl groups, or by treating a surface to introduce such functionality.

Thiol-Ene Reaction : The 'ene'-functionalized polymer is then exposed to this compound, typically in the presence of a photoinitiator and under UV irradiation. nih.gov The photoinitiator generates radicals, which abstract a hydrogen atom from the thiol's S-H group, creating a thiyl radical. This radical then adds across a surface-bound double bond, covalently attaching the 2-methoxypropyl group to the polymer chain. illinois.edu

This method is highly efficient, proceeds rapidly under mild conditions, is insensitive to oxygen and water, and does not require toxic metal catalysts, making it suitable for modifying sensitive materials, including those for biomedical applications. rsc.orgnih.gov By grafting this compound, the surface properties of the polymer can be precisely tuned. For instance, attaching this molecule would increase the polarity and hydrophilicity of a hydrophobic polymer surface like polystyrene or polypropylene.

| Base Polymer | Method to Introduce "Ene" Groups | Resulting Surface after Thiol-Ene Reaction with this compound |

|---|---|---|

| Poly(divinylbenzene) | Inherent pendant vinyl groups rsc.org | Increased surface polarity and wettability |

| Silicon/Glass | Silanization with allyltrialkoxysilane bohrium.com | Creation of a methoxy-terminated organic layer |

| Poly(methyl methacrylate) (PMMA) | Copolymerization with allyl methacrylate | Enhanced surface hydrophilicity illinois.edu |

| Polybutadiene | Inherent double bonds in the backbone illinois.edu | Conversion of hydrophobic surface to a more polar one |

Analytical Methodologies for 2 Methoxypropane 1 Thiol Detection and Quantification

Chromatographic Techniques (e.g., GC/MS)

Chromatography is a powerful analytical technique used to separate, identify, and purify components of a mixture for qualitative and quantitative analysis. nih.gov Gas chromatography (GC) coupled with mass spectrometry (MS) is a particularly well-suited method for the analysis of volatile and semi-volatile compounds like 2-methoxypropane-1-thiol (B6149614).

In GC-MS analysis, the sample is first vaporized and injected into the GC system. An inert carrier gas, such as helium or nitrogen, transports the vaporized sample through a long, thin column. The separation is based on the differential partitioning of the analyte between the mobile phase (carrier gas) and a stationary phase coated on the inside of the column. nih.gov The time it takes for a compound to travel through the column to the detector is known as its retention time, which is a characteristic feature used for identification. researchgate.net

Following separation by the GC, the eluted molecules enter the mass spectrometer. Here, they are ionized, typically by electron impact (EI), which fragments the molecules into a predictable pattern of charged ions. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a mass spectrum that serves as a molecular "fingerprint." zenodo.org The National Institute of Standards and Technology (NIST) database, which contains over 62,000 patterns, is often used to interpret these mass spectra. zenodo.org

For this compound, GC-MS data is available, providing a reference for its identification. nih.gov The combination of retention time from the GC and the unique fragmentation pattern from the MS provides a high degree of certainty in both identifying and quantifying the compound, even in complex matrices. researchgate.netnih.gov

Table 1: GC-MS Data for Related Compound 2-Methoxypropane (B122115)

This table presents mass spectrometry data for the related ether, 2-Methoxypropane, to illustrate a typical fragmentation pattern.

| Mass-to-Charge Ratio (m/z) | Relative Intensity |

| 59 | 99.99 |

| 29 | 33.10 |

| 43 | 28.70 |

| 25 | 24.70 |

| 27 | 18.40 |

| Source: MassBank of North America (MoNA) nih.gov |

Spectroscopic Detection Methods

Spectroscopic methods involve the interaction of electromagnetic radiation with the analyte. For thiols like this compound, infrared (IR) spectroscopy is a valuable tool for identification. The key to this technique is that the thiol functional group (-SH) has a characteristic absorption band in the IR spectrum. This absorption is due to the stretching vibration of the S-H bond and typically appears as a weak but sharp peak in the region of 2550-2600 cm⁻¹.

The PubChem database confirms the availability of vapor-phase IR spectra for this compound, which can be used as a reference for its identification. nih.gov While IR spectroscopy is excellent for confirming the presence of the thiol functional group, it is generally less suited for quantification compared to chromatographic methods, especially at low concentrations. Other spectroscopic methods, such as UV-Vis spectrophotometry, are not typically used for direct detection of simple aliphatic thiols as they lack a suitable chromophore for absorbing light in the UV-Visible range. electrochemsci.org

Electrochemical Detection Methods (e.g., Cyclic Voltammetry, Impedance Spectroscopy)

Electrochemical methods offer high sensitivity and are well-suited for the detection of redox-active species, including thiols. wikipedia.org These techniques measure changes in electrical signals (such as current or potential) that occur during an electrochemical reaction involving the analyte. wikipedia.org They are often advantageous due to their simplicity, rapidity, and potential for miniaturization. electrochemsci.orgnih.gov

Cyclic Voltammetry (CV)

Cyclic voltammetry is a widely used electroanalytical technique to study the electrochemical properties of an analyte in solution. wikipedia.org In a CV experiment, the potential of a working electrode is swept linearly in a cyclic manner (first in one direction and then in the reverse). The resulting current is measured and plotted against the applied potential. wikipedia.org The oxidation of the thiol group at the electrode surface produces a characteristic peak in the voltammogram.

The electrochemical oxidation of thiols can be studied at various electrodes, such as platinum or gold. dtic.mildtic.mil For instance, studies on physiological thiols have demonstrated that the addition of a thiol like glutathione to a solution can provoke a significant change in the peak current of an electrochemical probe, which forms the basis for its quantification. nih.gov This principle can be applied to the detection of this compound, where the oxidation of its sulfhydryl group would generate a measurable current proportional to its concentration.

Electrochemical Impedance Spectroscopy (EIS)

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-destructive technique for analyzing interfacial properties at electrode surfaces. nih.gov It involves applying a small sinusoidal AC potential perturbation to an electrochemical cell over a wide range of frequencies and measuring the resulting current response. acs.org The impedance of the system, which is the opposition to the flow of alternating current, provides detailed information about processes like charge transfer and mass transport occurring at the electrode-solution interface. nih.govacs.org

When a thiol compound adsorbs onto an electrode surface (commonly gold, due to the strong affinity of sulfur for gold), it forms a self-assembled monolayer (SAM). This layer alters the properties of the electrode interface, which can be detected by EIS. The formation of the SAM typically increases the charge-transfer resistance (Rct), a key parameter derived from EIS measurements. nih.gov This change in resistance can be correlated with the concentration of the thiol in the solution. nih.govresearchgate.net EIS is frequently used in the development of label-free and selective biosensors for various molecules, including those involving thiol-based surface chemistry. nih.gov

Table 2: Key Parameters in Electrochemical Analysis of Thiols

| Technique | Key Parameter(s) | Principle of Detection |

|---|---|---|

| Cyclic Voltammetry (CV) | Peak Potential (Ep), Peak Current (Ip) | Direct oxidation of the thiol (-SH) group at the electrode surface generates a current proportional to the thiol concentration. wikipedia.orgnih.gov |

| Electrochemical Impedance Spectroscopy (EIS) | Charge-Transfer Resistance (Rct), Double-Layer Capacitance (Cdl) | Adsorption of thiol onto the electrode surface alters the interfacial impedance, particularly increasing Rct. nih.govresearchgate.net |

Environmental and Chemical Fate of 2 Methoxypropane 1 Thiol

Degradation Pathways in Various Media

The degradation of 2-Methoxypropane-1-thiol (B6149614) in the environment is expected to occur through several abiotic and biotic pathways, including oxidation, photolysis, and microbial metabolism. The dominant pathway will vary depending on the environmental medium (air, water, or soil) and local conditions.

Atmospheric Degradation:

Volatile thiols released into the atmosphere are primarily degraded by reaction with photochemically generated radicals, most notably the hydroxyl radical (•OH). The atmospheric oxidation of analogous organosulfur compounds, such as dimethyl sulfide (B99878) (DMS), has been extensively studied and provides a model for the likely atmospheric fate of this compound. The oxidation of DMS is initiated by reaction with •OH radicals, leading to the formation of various sulfur-containing products, including sulfur dioxide (SO₂) and methanesulfonic acid (MSA). copernicus.orgresearchgate.netacs.org The reaction pathways can involve both abstraction of a hydrogen atom from a C-H or S-H bond and addition of the •OH radical to the sulfur atom. copernicus.org For this compound, the presence of the ether linkage may also influence the reaction mechanism.

Aquatic Degradation:

In aquatic environments, the degradation of thiols can be influenced by both abiotic and biotic processes. Abiotic degradation can occur through photolysis, particularly in the presence of dissolved organic matter which can act as a photosensitizer. rsc.orgrsc.org Studies on natural peptidic thiols have shown that indirect photochemical transformation can be a major removal process in sunlit waters. rsc.orgrsc.org The rate of these reactions is often pH-dependent. Oxidation by dissolved oxygen is another potential abiotic degradation pathway for thiols in water.

Soil Degradation:

In soil environments, both abiotic and biotic degradation are expected to contribute to the transformation of this compound. Abiotic degradation may involve oxidation-reduction reactions catalyzed by minerals present in the soil. However, microbial degradation is likely to be a significant pathway. Various microorganisms are capable of metabolizing organosulfur compounds, using them as a source of carbon and/or sulfur. oup.comoup.com The degradation of volatile sulfur compounds in soil can lead to the formation of less volatile and more water-soluble products. jircas.go.jp

| Degradation Pathway | Environmental Medium | Key Reactants/Conditions | Potential Products | Analogous Compound Data |

| Atmospheric Oxidation | Air | •OH radicals, O₃, NO₃ radicals | Sulfur dioxide (SO₂), Sulfuric acid (H₂SO₄), Methanesulfonic acid (MSA) | The atmospheric oxidation of dimethyl sulfide (DMS) is a primary source of natural sulfate (B86663) aerosol. copernicus.orgcopernicus.org |

| Aquatic Photolysis | Water | Sunlight, Dissolved Organic Matter (DOM) | Disulfides, Sulfonic acids | Natural peptidic thiols undergo rapid indirect photochemical transformation in the presence of DOM. rsc.orgrsc.org |

| Microbial Degradation | Soil, Water | Aerobic and anaerobic microorganisms | CO₂, H₂O, Sulfate, Biomass | Many bacteria can utilize organosulfur compounds as a sole source of sulfur. iaea.org |

Adsorption and Interaction with Environmental Surfaces

The mobility of this compound in the environment is largely controlled by its adsorption to soil particles, sediments, and other environmental surfaces. The extent of adsorption is influenced by the physicochemical properties of the compound and the characteristics of the sorbent material.

The presence of the polar thiol and methoxy (B1213986) groups suggests that this compound may exhibit some affinity for soil organic matter and clay surfaces. Hydrogen bonding between the thiol group and oxygen-containing functional groups on soil organic matter is a potential interaction mechanism. The methoxy group can also participate in hydrogen bonding as an acceptor.

| Sorbent | Potential Interaction Mechanisms | Factors Influencing Adsorption | Expected Mobility |

| Soil Organic Matter | Hydrogen bonding, van der Waals forces | Organic matter content, soil moisture | Low to moderate |

| Clay Minerals | Hydrogen bonding, cation exchange (if deprotonated) | Clay type and content, pH, cation exchange capacity | Low to moderate |

| Sediments | Similar to soil, partitioning into organic fraction | Organic carbon content, particle size | Low to moderate |

Potential for Biotransformation Studies

Biotransformation, the enzyme-catalyzed conversion of one chemical compound into another by living organisms, is a critical process in the environmental fate of many organic chemicals. For this compound, microbial biotransformation is expected to be a key degradation pathway.

Numerous microorganisms possess the enzymatic machinery to metabolize a wide variety of organosulfur compounds. oup.comoup.comiaea.org These metabolic pathways often involve the cleavage of carbon-sulfur bonds, allowing the organism to utilize the carbon and/or sulfur for growth. nih.gov The initial steps in the biotransformation of thiols can involve oxidation of the thiol group to form disulfides, sulfenic acids, sulfinic acids, and ultimately sulfonic acids.

Studies on the microbial metabolism of organosulfur compounds in petroleum have identified various pathways for their degradation. iaea.org While specific studies on this compound are lacking, it is plausible that microorganisms capable of degrading other short-chain alkylthiols could also transform this compound. Research in this area could involve isolating and characterizing microbial strains from contaminated environments that can utilize this compound as a growth substrate. Such studies would be valuable for understanding its persistence in the environment and for developing potential bioremediation strategies. The inhibitory effects of some organosulfur compounds on microbial metabolism should also be considered in such studies. oup.comoup.com

| Organism Type | Potential Metabolic Pathway | Key Enzymes | Potential for Study |

| Bacteria | Oxidation of thiol group, C-S bond cleavage | Thiol-disulfide oxidoreductases, Monooxygenases, Desulfurization enzymes | High - Isolation and characterization of degrading strains from various environments. |

| Fungi | Similar to bacteria, often involving cytochrome P450 enzymes | Cytochrome P450 monooxygenases | Moderate - Fungi are known to degrade a wide range of organic compounds. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Methoxypropane-1-thiol, and how can reaction conditions be systematically optimized?